molecular formula C20H20ClN3O2 B2437497 3-{[2-(4-chlorophenyl)ethyl]amino}-1-(2-ethoxyphenyl)pyrazin-2(1H)-one CAS No. 899950-89-1

3-{[2-(4-chlorophenyl)ethyl]amino}-1-(2-ethoxyphenyl)pyrazin-2(1H)-one

Cat. No. B2437497
M. Wt: 369.85
InChI Key: IXJNEZOQDYQBSS-UHFFFAOYSA-N
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Description

3-{[2-(4-chlorophenyl)ethyl]amino}-1-(2-ethoxyphenyl)pyrazin-2(1H)-one, also known as CEPP, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. CEPP belongs to the pyrazinone family of compounds and has been found to have various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 3-{[2-(4-chlorophenyl)ethyl]amino}-1-(2-ethoxyphenyl)pyrazin-2(1H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, neurodegeneration, and cancer. 3-{[2-(4-chlorophenyl)ethyl]amino}-1-(2-ethoxyphenyl)pyrazin-2(1H)-one has been found to inhibit the expression of various cytokines and chemokines involved in inflammation, which makes it a promising candidate for the treatment of inflammatory diseases. Additionally, 3-{[2-(4-chlorophenyl)ethyl]amino}-1-(2-ethoxyphenyl)pyrazin-2(1H)-one has been found to have neuroprotective effects, which may be due to its ability to inhibit the expression of various proteins involved in neurodegeneration. Finally, 3-{[2-(4-chlorophenyl)ethyl]amino}-1-(2-ethoxyphenyl)pyrazin-2(1H)-one has been found to have anticancer properties, which may be due to its ability to inhibit the proliferation of cancer cells.

Biochemical And Physiological Effects

3-{[2-(4-chlorophenyl)ethyl]amino}-1-(2-ethoxyphenyl)pyrazin-2(1H)-one has been found to have various biochemical and physiological effects, including its ability to inhibit the expression of inflammatory cytokines, its neuroprotective effects, and its anticancer properties. Additionally, 3-{[2-(4-chlorophenyl)ethyl]amino}-1-(2-ethoxyphenyl)pyrazin-2(1H)-one has been found to have antioxidant properties, which may contribute to its neuroprotective effects. 3-{[2-(4-chlorophenyl)ethyl]amino}-1-(2-ethoxyphenyl)pyrazin-2(1H)-one has also been found to have anxiolytic properties, which may make it a potential candidate for the treatment of anxiety disorders.

Advantages And Limitations For Lab Experiments

The advantages of using 3-{[2-(4-chlorophenyl)ethyl]amino}-1-(2-ethoxyphenyl)pyrazin-2(1H)-one in lab experiments include its relatively simple synthesis, its ability to inhibit the expression of various cytokines and chemokines involved in inflammation, and its potential use as a neuroprotective and anticancer agent. However, the limitations of using 3-{[2-(4-chlorophenyl)ethyl]amino}-1-(2-ethoxyphenyl)pyrazin-2(1H)-one in lab experiments include its limited solubility in water, which may make it difficult to administer in vivo, and its potential toxicity, which requires further investigation.

Future Directions

There are several future directions for research on 3-{[2-(4-chlorophenyl)ethyl]amino}-1-(2-ethoxyphenyl)pyrazin-2(1H)-one. One potential direction is to investigate the potential use of 3-{[2-(4-chlorophenyl)ethyl]amino}-1-(2-ethoxyphenyl)pyrazin-2(1H)-one as a treatment for inflammatory diseases such as arthritis. Additionally, further research is needed to fully understand the mechanism of action of 3-{[2-(4-chlorophenyl)ethyl]amino}-1-(2-ethoxyphenyl)pyrazin-2(1H)-one and its potential use as a neuroprotective and anticancer agent. Finally, further investigation is needed to determine the toxicity of 3-{[2-(4-chlorophenyl)ethyl]amino}-1-(2-ethoxyphenyl)pyrazin-2(1H)-one and its potential side effects.

Synthesis Methods

The synthesis of 3-{[2-(4-chlorophenyl)ethyl]amino}-1-(2-ethoxyphenyl)pyrazin-2(1H)-one involves the reaction of 4-chlorophenylethylamine with 2-ethoxybenzoyl isocyanate in the presence of a base. The resulting product is then subjected to a cyclization reaction to form the pyrazinone ring. The synthesis of 3-{[2-(4-chlorophenyl)ethyl]amino}-1-(2-ethoxyphenyl)pyrazin-2(1H)-one has been optimized and is now a relatively straightforward process.

Scientific Research Applications

3-{[2-(4-chlorophenyl)ethyl]amino}-1-(2-ethoxyphenyl)pyrazin-2(1H)-one has been found to have various scientific research applications, including its potential use as an anti-inflammatory agent, a neuroprotective agent, and a potential treatment for cancer. 3-{[2-(4-chlorophenyl)ethyl]amino}-1-(2-ethoxyphenyl)pyrazin-2(1H)-one has been shown to inhibit the expression of inflammatory cytokines, which makes it a promising candidate for the treatment of inflammatory diseases such as arthritis. Additionally, 3-{[2-(4-chlorophenyl)ethyl]amino}-1-(2-ethoxyphenyl)pyrazin-2(1H)-one has been found to have neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, 3-{[2-(4-chlorophenyl)ethyl]amino}-1-(2-ethoxyphenyl)pyrazin-2(1H)-one has been found to have anticancer properties, which makes it a potential candidate for the treatment of various types of cancer.

properties

IUPAC Name

3-[2-(4-chlorophenyl)ethylamino]-1-(2-ethoxyphenyl)pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2/c1-2-26-18-6-4-3-5-17(18)24-14-13-23-19(20(24)25)22-12-11-15-7-9-16(21)10-8-15/h3-10,13-14H,2,11-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJNEZOQDYQBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C=CN=C(C2=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(2-ethoxyphenyl)-1,2-dihydropyrazin-2-one

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